molecular formula C12H26BrN B1431955 N-(1-ethylpropyl)cycloheptanamine hydrobromide CAS No. 1609400-67-0

N-(1-ethylpropyl)cycloheptanamine hydrobromide

Cat. No.: B1431955
CAS No.: 1609400-67-0
M. Wt: 264.25 g/mol
InChI Key: YJIILZRJGWUFDY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1-ethylpropyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 1-ethylpropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other appropriate methods to obtain the hydrobromide salt .

Chemical Reactions Analysis

N-(1-ethylpropyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-ethylpropyl)cycloheptanamine hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

N-(1-ethylpropyl)cycloheptanamine hydrobromide can be compared with other similar compounds, such as:

    Cycloheptanamine: The parent compound, which lacks the 1-ethylpropyl group.

    N-(1-ethylpropyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    N-(1-ethylpropyl)cyclooctanamine: A similar compound with a cyclooctane ring instead of a cycloheptane ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the 1-ethylpropyl group, which can influence its chemical and biological properties.

Properties

IUPAC Name

N-pentan-3-ylcycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.BrH/c1-3-11(4-2)13-12-9-7-5-6-8-10-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIILZRJGWUFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1CCCCCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-67-0
Record name Cycloheptanamine, N-(1-ethylpropyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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